molecular formula C4H10ClF2N B3006490 4,4-Difluorobutan-2-amine hydrochloride CAS No. 1803608-35-6

4,4-Difluorobutan-2-amine hydrochloride

Cat. No.: B3006490
CAS No.: 1803608-35-6
M. Wt: 145.58
InChI Key: BNZHXJRGUXTACS-UHFFFAOYSA-N
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Description

4,4-Difluorobutan-2-amine hydrochloride is a chemical compound with the molecular formula C4H10ClF2N and a molecular weight of 145.58 g/mol . It is a derivative of butanamine, where two hydrogen atoms on the fourth carbon are replaced by fluorine atoms. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

The synthesis of 4,4-Difluorobutan-2-amine hydrochloride typically involves the fluorination of butanamine derivatives. One common method includes the reaction of butan-2-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency.

Chemical Reactions Analysis

4,4-Difluorobutan-2-amine hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,4-Difluorobutan-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Difluorobutan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets by forming strong hydrogen bonds and van der Waals interactions. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .

Biological Activity

4,4-Difluorobutan-2-amine hydrochloride is a fluorinated amine compound that has garnered interest in various biological applications due to its unique structural properties and potential therapeutic effects. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C5H12ClF2N\text{C}_5\text{H}_{12}\text{ClF}_2\text{N}. The presence of fluorine atoms influences both the lipophilicity and the biological interaction of the compound, making it a subject of interest in medicinal chemistry.

Fluorinated compounds often exhibit enhanced biological activity due to their ability to modify interactions with biological targets. The introduction of fluorine can increase the lipophilicity of the molecule, facilitating membrane permeability and potentially enhancing bioavailability in pharmacological contexts.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, fluorinated phosphonates have demonstrated significant inhibition against bacterial enzymes such as deoxyxylulose 5-phosphate reductoisomerase (DXR) with low IC50 values, indicating potent antimicrobial activity .
  • Antimicrobial Properties : Research indicates that fluorinated amines can exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic processes .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Activity Type IC50 Value (µM) Reference
Inhibition of DXR9 - 42
Antimicrobial ActivityEffective against E. coli
Dipeptidyl Peptidase IV (DPP-IV) Inhibition>80% inhibition at 3 mg/kg

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various fluorinated compounds found that this compound exhibited significant growth inhibition against E. coli, outperforming several non-fluorinated analogs. The mechanism was attributed to enhanced membrane permeability and direct inhibition of critical metabolic pathways.

Case Study 2: DPP-IV Inhibition

In another investigation focused on diabetes management, derivatives similar to this compound were assessed for their ability to inhibit DPP-IV, an enzyme implicated in glucose metabolism. The results indicated that compounds within this class could provide over 80% inhibition at doses comparable to established inhibitors like omarigliptin .

Research Findings

Recent studies have highlighted the following findings regarding this compound:

  • Enhanced Bioactivity : The incorporation of fluorine atoms significantly increases the bioactivity of amine compounds by improving their pharmacokinetic profiles.
  • Potential Therapeutic Applications : Due to its antimicrobial and enzymatic inhibition properties, this compound may have potential applications in treating bacterial infections and metabolic disorders such as diabetes.
  • Structure-Activity Relationship (SAR) : Ongoing research into the SAR of fluorinated amines continues to reveal insights into optimizing their efficacy and reducing potential side effects.

Properties

IUPAC Name

4,4-difluorobutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2N.ClH/c1-3(7)2-4(5)6;/h3-4H,2,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZHXJRGUXTACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803608-35-6
Record name 4,4-difluorobutan-2-amine hydrochloride
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